Cas no 1805523-36-7 (Methyl 2-bromo-3,4-difluorobenzoate)

Methyl 2-bromo-3,4-difluorobenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-bromo-3,4-difluorobenzoate
- MFCD22490610
- C90826
- 1805523-36-7
- methyl2-bromo-3,4-difluorobenzoate
- BS-31366
- SCHEMBL20714700
- Methyl 2-bromo-3,4-difluorobenzoate
-
- インチ: 1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3
- InChIKey: VZZHRHDBHLFPBY-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1C(=O)OC)F)F
計算された属性
- せいみつぶんしりょう: 249.94410 g/mol
- どういたいしつりょう: 249.94410 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26.3
- ぶんしりょう: 251.02
Methyl 2-bromo-3,4-difluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009440-500mg |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015009440-250mg |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
A2B Chem LLC | AI39751-100mg |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 100mg |
$51.00 | 2024-01-02 | |
A2B Chem LLC | AI39751-5g |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 5g |
$853.00 | 2024-04-20 | |
1PlusChem | 1P00I0KN-5g |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 5g |
$956.00 | 2025-02-28 | |
1PlusChem | 1P00I0KN-10g |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 10g |
$1413.00 | 2025-02-28 | |
Alichem | A015009440-1g |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
A2B Chem LLC | AI39751-250mg |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 250mg |
$86.00 | 2024-01-02 | |
A2B Chem LLC | AI39751-1g |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 1g |
$260.00 | 2024-04-20 | |
1PlusChem | 1P00I0KN-100mg |
Methyl 2-bromo-3,4-difluorobenzoate |
1805523-36-7 | 98% | 100mg |
$63.00 | 2023-12-20 |
Methyl 2-bromo-3,4-difluorobenzoate 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
9. Back matter
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Methyl 2-bromo-3,4-difluorobenzoateに関する追加情報
Methyl 2-bromo-3,4-difluorobenzoate (CAS No. 1805523-36-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-bromo-3,4-difluorobenzoate, identified by its Chemical Abstracts Service (CAS) number 1805523-36-7, is a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its bromine and fluorine substituents on a benzoic acid backbone, has garnered considerable attention due to its versatile applications in the synthesis of advanced therapeutic agents. The unique structural features of this compound make it a valuable intermediate in the development of drugs targeting various diseases, including those related to inflammation and cancer.
The presence of both bromine and fluorine atoms in the molecular structure of Methyl 2-bromo-3,4-difluorobenzoate imparts distinct chemical properties that are highly beneficial in medicinal chemistry. Bromine atoms are known for their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. On the other hand, fluorine atoms introduce electron-withdrawing effects and can influence the metabolic stability and binding affinity of drug candidates. These attributes make the compound an attractive building block for designing novel pharmacophores.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for protein-protein interactions (PPIs), which play a crucial role in numerous biological pathways. Methyl 2-bromo-3,4-difluorobenzoate has been employed as a key intermediate in the synthesis of molecules designed to disrupt these interactions. For instance, studies have demonstrated its utility in generating inhibitors targeting the interaction between inflammatory cytokines and their receptors. Such inhibitors hold promise for treating chronic inflammatory diseases by modulating immune responses.
The compound's role extends beyond PPI inhibition. It has also been utilized in the synthesis of kinase inhibitors, which are critical for cancer therapy. Kinases are enzymes that regulate cell growth and division, and their overactivity is often associated with tumor progression. By incorporating Methyl 2-bromo-3,4-difluorobenzoate into drug candidates, researchers can design molecules that selectively inhibit aberrant kinase activity, thereby suppressing cancer cell proliferation. Preliminary studies have shown promising results in preclinical models, highlighting its potential as a pharmacological tool.
The fluorinated aromatic ring system in Methyl 2-bromo-3,4-difluorobenzoate also makes it a valuable scaffold for developing radiolabeled probes used in positron emission tomography (PET) imaging. PET scans are powerful diagnostic tools that allow clinicians to visualize metabolic processes and cellular functions within the body. The incorporation of fluorine-18 (¹⁸F), a commonly used radioactive isotope in PET imaging, into derivatives of this compound can generate high-affinity ligands for targeting specific biomarkers. This application is particularly relevant in oncology and neurology, where early detection and monitoring of disease progression are essential.
The synthesis of Methyl 2-bromo-3,4-difluorobenzoate itself is an intriguing process that showcases modern synthetic methodologies. The bromination and fluorination steps typically involve palladium-catalyzed cross-coupling reactions or electrophilic aromatic substitution techniques. These methods not only highlight the compound's synthetic utility but also demonstrate the sophistication of contemporary organic synthesis strategies. The ability to precisely modify the benzoic acid core with halogen atoms underscores its importance as a versatile intermediate.
In conclusion, Methyl 2-bromo-3,4-difluorobenzoate (CAS No. 1805523-36-7) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable its use as an intermediate in synthesizing drugs targeting inflammation, cancer, and other diseases. The ongoing research into its applications underscores its importance as a building block for innovative therapeutic agents. As scientific understanding advances, it is likely that new uses for this compound will continue to emerge, further solidifying its role in modern medicinal chemistry.
1805523-36-7 (Methyl 2-bromo-3,4-difluorobenzoate) 関連製品
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)
- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)
- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
